4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one

Description

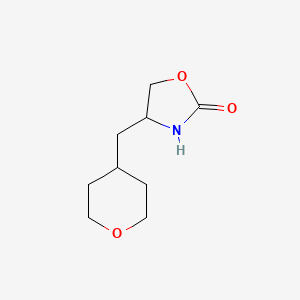

4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted at the 4-position with a tetrahydropyran-4-ylmethyl group. The oxazolidinone scaffold is widely recognized in medicinal chemistry for its versatility in drug design, particularly as a constrained peptidomimetic or a chiral auxiliary. The tetrahydropyran moiety introduces a non-aromatic, oxygen-containing six-membered ring, which may enhance solubility, metabolic stability, and bioavailability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

4-(oxan-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9-10-8(6-13-9)5-7-1-3-12-4-2-7/h7-8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOFGXSFCMOQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Synthesis:

- Starting Material : Tetrahydropyran-4-one (CAS: 29943-42-8) (Table 1).

- Reaction Conditions : The addition of amino alcohols or amines to activated tetrahydropyran derivatives in the presence of dehydrating agents or coupling reagents.

- Outcome : Formation of the oxazolidinone core with high yields (~90-95%) under mild conditions.

Multistep Synthesis via Functionalized Intermediates

This method involves the stepwise construction of the oxazolidinone ring starting from amino acids or amino alcohols, followed by functionalization with the tetrahydropyran moiety.

Key Steps:

- Preparation of amino alcohol intermediates : Derived from amino acids or chiral auxiliaries.

- Introduction of the tetrahydropyran group : Via nucleophilic substitution or alkylation using tetrahydropyran-4-ylmethyl halides or related derivatives.

- Ring closure : Cyclization with phosgene, carbonyldiimidazole, or other carbamoylating agents to form the oxazolidinone.

Example:

- Reaction : Alkylation of amino alcohols with tetrahydropyran-4-methyl halides.

- Conditions : Use of base (e.g., potassium carbonate) in aprotic solvents like DMF or DMSO at room temperature or under reflux.

- Yield : Typically ranges from 85-92%, depending on the purity of intermediates.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Tetrahydropyran-4-methyl halide + amino alcohol | K2CO3 in DMF | 85-92% | |

| Cyclization | Carbamoyl chloride + amino alcohol derivative | Reflux | 88-94% |

Microwave-Assisted Synthesis

Recent advancements have incorporated microwave irradiation to accelerate the synthesis, improve yields, and enhance purity.

Process:

- Reactants : Amino alcohols and tetrahydropyran derivatives.

- Conditions : Microwave irradiation at temperatures between 70-100°C for short durations (10-30 minutes).

- Advantages : Increased reaction rates, higher yields, and cleaner products.

Findings:

- Yields : Approximately 90% or higher.

- Research Data : Microwave-assisted synthesis of oxazolidinone derivatives reported in, indicating significant improvements over conventional heating.

| Parameter | Details | Outcome |

|---|---|---|

| Power | 40 W | Faster reaction times |

| Temperature | 70-100°C | Improved yields (~90%) |

Catalytic and Green Chemistry Approaches

Emerging methods utilize catalysts such as zirconium-based oxides or environmentally friendly solvents to promote cyclization.

Example:

- Catalyst : Zirconium-cerium-titanium-aluminum composite oxide.

- Reaction : Cyclization of tetrahydropyran derivatives with carbamoyl chlorides under mild conditions.

- Results : High purity (>99%) and yields (~95.9%), as reported in patent literature.

Data Summary Table: Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Direct Cyclization | Tetrahydropyran-4-one derivatives | Amino alcohols, carbamoyl chlorides | Mild reflux | 90-95% | High efficiency, straightforward |

| Multistep Alkylation | Amino alcohol + tetrahydropyran-4-methyl halide | Base (K2CO3) | Room temp to reflux | 85-92% | Modular, adaptable |

| Microwave-Assisted | Amino alcohol + tetrahydropyran derivatives | Same as above | Microwave irradiation | >90% | Rapid, high purity |

| Catalytic Green Synthesis | Tetrahydropyran derivatives + carbamoyl chloride | Zirconium-based catalysts | Mild, ambient | 95.9% | Environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: The oxazolidinone core can be reduced to form amino alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

Antibiotic Properties

One of the prominent applications of oxazolidinone derivatives, including 4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one, is their use as antibiotics . These compounds have shown effectiveness against a range of bacterial pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to vancomycin . The oxazolidinone ring structure is crucial for their antibacterial activity, allowing for the inhibition of protein synthesis in bacteria.

HIV Treatment

Research indicates that oxazolidinone derivatives can modulate CCR5 receptor ligand binding, which is beneficial in treating HIV-1 infections . Compounds similar to this compound have been investigated for their potential to prevent or treat HIV-1 and related retroviral infections . This highlights the compound's role in antiviral therapies.

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties, potentially aiding in the treatment of conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). By modulating inflammatory pathways, these compounds may provide therapeutic benefits when co-administered with other anti-inflammatory agents .

Neurological Disorders

Emerging studies suggest that oxazolidinones may have neuroprotective effects, making them candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier can be advantageous in developing treatments for conditions like Alzheimer's disease .

Case Study: Antibiotic Efficacy

A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a novel therapeutic agent in antibiotic-resistant infections.

Case Study: HIV Inhibition

In another study focusing on HIV treatment, researchers synthesized several oxazolidinone derivatives and assessed their efficacy in inhibiting viral replication in cell cultures. The results indicated that certain modifications to the oxazolidinone structure enhanced antiviral activity, supporting further development of these compounds for clinical use.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of functional proteins . The tetrahydropyran ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Substituent Diversity and Structural Effects

Oxazolidinone derivatives are classified based on substituents at the 4-position, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Aryl-Substituted Oxazolidinones

- 4-(p-Tolyl)oxazolidin-2-one (3i) and 4-(4-Methoxyphenyl)oxazolidin-2-one (3m): Structure: Aromatic substituents (p-tolyl or methoxyphenyl) at the 4-position. Properties: These compounds exhibit planar, lipophilic aromatic rings, which may reduce solubility compared to non-aromatic groups like tetrahydropyran. Their melting points and NMR data are well-documented, with 3i and 3m reported as white solids . Applications: Often used in catalysis or as intermediates for pharmaceuticals.

Heterocyclic-Substituted Oxazolidinones

- Thiazolidinone-Oxazolidinone Hybrids (Compounds 8–12): Structure: Combine oxazolidinone with thiazolidinone cores via amino-benzyl linkers. Substituents include chloro, fluoro, and methoxy groups. For example, compound 8 (4-(4-oxo-2-phenylthiazolidin-3-yl)aminobenzyl-oxazolidin-2-one) has a molecular weight of ~377.4 g/mol . Biological Activity: These hybrids are potent Abl kinase inhibitors, suggesting enhanced target engagement compared to simpler oxazolidinones .

Fluorinated Oxazolidinones

- 4-(2,5-Difluorophenyl)oxazolidin-2-one :

Benzyl-Substituted Oxazolidinones

- (S)-4-Benzyl-oxazolidin-2-one :

Azido-Functionalized Oxazolidinones

- 4-(Azido(4-nitrophenyl)methyl)oxazolidin-2-one (4c–4e) :

- Structure : Azido and nitro groups enhance reactivity (e.g., click chemistry applications).

- Properties : Melting points range from 112–126°C; yields vary (54–75%) .

Biological Activity

4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one is a compound belonging to the oxazolidinone class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₂, with a molecular weight of approximately 205.24 g/mol. The structure features a tetrahydropyran ring, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. This mechanism is similar to that of other oxazolidinones, such as linezolid. Additionally, the compound may exhibit cytotoxic effects against cancer cells by inducing apoptosis through oxidative stress pathways .

Antimicrobial Properties

Research has indicated that this compound shows significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its effectiveness is linked to its ability to disrupt bacterial protein synthesis .

Comparative Antimicrobial Activity:

| Compound Name | Structure | Activity Against |

|---|---|---|

| Linezolid | C₁₈H₁₉N₅O₄S | Gram-positive bacteria |

| This compound | C₁₁H₁₃N₃O₂ | Multi-drug resistant strains |

| MRX-I | C₂₁H₂₃F₃N₂O₄ | Gram-positive pathogens |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and A549 (lung cancer) cells. The compound's mechanism involves the induction of apoptosis and disruption of mitochondrial function .

Cytotoxicity Findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2000 | Apoptosis induction |

| A549 | 1500 | Mitochondrial disruption |

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Cytotoxicity Assessment

In another study, the cytotoxic effects of the compound on HepG2 cells were assessed. The compound demonstrated significant cytotoxicity at concentrations up to 2000 µM, with mechanisms involving oxidative stress leading to apoptosis. These findings highlight its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling tetrahydropyran derivatives with oxazolidinone precursors. Key steps include nucleophilic substitution or cyclization under anhydrous conditions. For example, refluxing in ethanol or DMF with catalytic acids (e.g., glacial acetic acid) can promote ring closure . Monitoring via thin-layer chromatography (TLC) and optimizing temperature (e.g., 60–80°C) are critical for minimizing byproducts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the oxazolidin-2-one ring (e.g., carbonyl resonance at ~175 ppm) and tetrahydropyran protons (distinct multiplet patterns at δ 3.5–4.0 ppm for the methylene groups) .

- IR : Confirm the presence of C=O (1680–1750 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) stretches .

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation, as demonstrated for structurally related oxazolidinones .

Intermediate Research Questions

Q. What strategies are effective for resolving contradictions in purity assessments during synthesis?

- Methodological Answer : Discrepancies between theoretical and observed purity often arise from residual solvents or unreacted intermediates. Use orthogonal methods:

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities .

- Mass spectrometry (MS) to identify unexpected adducts or degradation products .

- Recrystallization in DMF/EtOH (1:1) improves purity for crystalline derivatives .

Q. How do reaction mechanisms differ when modifying substituents on the tetrahydropyran or oxazolidinone moieties?

- Methodological Answer : Substituent effects are studied via kinetic experiments and DFT calculations. For example:

- Electron-withdrawing groups on tetrahydropyran increase oxazolidinone ring stability by reducing nucleophilic attack at the carbonyl .

- Steric hindrance from bulky substituents may slow cyclization, requiring elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in enzyme inhibition studies?

- Methodological Answer : Variability in IC₅₀ values often stems from assay conditions. Standardize protocols:

- Use Surface Plasmon Resonance (SPR) to measure binding kinetics directly, avoiding interference from fluorescent probes .

- Validate enzyme inhibition with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Control for solvent effects (e.g., DMSO concentrations >1% may denature proteins) .

Q. What advanced synthetic challenges arise in achieving regioselectivity for derivatives with multiple reactive sites?

- Methodological Answer : Regioselectivity issues are common in heterocyclic systems. Strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during coupling reactions .

- Microwave-assisted synthesis : Enhances selectivity by accelerating desired pathways (e.g., 7-phenylthiazolo[4,5-d]pyrimidine derivatives formed in 30 minutes vs. 6 hours conventionally) .

Q. How can computational modeling complement experimental data for mechanistic studies?

- Methodological Answer :

- Molecular docking : Predict binding modes to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

- DFT calculations : Analyze transition states for key reactions (e.g., cyclization barriers) to explain experimental yields .

- Cross-validate with experimental kinetics (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.